6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable activating agent like a base or acid catalyst.
Attachment of the pyrazin-2-yl group: This can be done through nucleophilic substitution reactions using pyrazine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group, potentially leading to amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazin-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a lead compound in drug discovery.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(benzyloxy)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- 6-(benzyloxy)-N-(quinolin-2-yl)pyrimidine-4-carboxamide
Uniqueness
6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is unique due to the presence of the pyrazin-2-yl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further study.
Properties
IUPAC Name |
6-phenylmethoxy-N-pyrazin-2-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-14-9-17-6-7-18-14)13-8-15(20-11-19-13)23-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAJZGPUJMZDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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